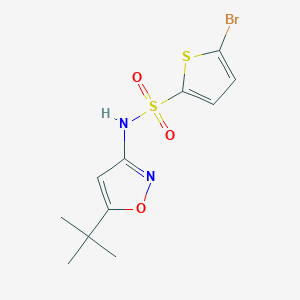
N-(4-hydroxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Descripción general
Descripción
N-(4-hydroxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as Furfurylthiourea (FFT), is a thiourea derivative that has been studied for its potential applications in various scientific research fields. It has been synthesized using different methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FFT is not fully understood. However, it has been proposed that FFT exerts its effects by inhibiting various enzymes and signaling pathways in the body. For example, FFT has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
FFT has been found to have unique biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, FFT has been found to improve insulin sensitivity and reduce blood glucose levels, which may contribute to its antidiabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFT has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, FFT has been found to have low toxicity in vitro and in vivo. However, FFT has some limitations for lab experiments. It is not very soluble in water, which may limit its use in certain assays. Additionally, FFT has not been extensively studied in human clinical trials, which may limit its potential applications in medicine.
Direcciones Futuras
There are several future directions for the study of FFT. One potential direction is to investigate the potential use of FFT as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes. Additionally, future studies could focus on elucidating the mechanism of action of FFT and identifying its molecular targets in the body. Finally, future studies could investigate the potential use of FFT in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
FFT has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and diabetes. FFT has been found to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FFT has been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-10-5-3-9(4-6-10)14-12(17)13-8-11-2-1-7-16-11/h3-6,11,15H,1-2,7-8H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQIJQLRNVIFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4279520.png)



![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279544.png)

![{2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}malononitrile](/img/structure/B4279558.png)
![N-(2,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4279566.png)
![N-(3-chlorophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B4279568.png)

![N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide](/img/structure/B4279600.png)
![3-[(dipropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279606.png)
![1-{5-[(3-chloro-4-fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}acetone](/img/structure/B4279613.png)